molecular formula C14H26N2O2 B13589936 tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate

tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate

Cat. No.: B13589936
M. Wt: 254.37 g/mol
InChI Key: CVQOSWZNKRCBBG-UHFFFAOYSA-N
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Description

Tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate is a specialized chemical intermediate featuring a rigid, polycyclic bicyclo[2.2.1]heptane (norbornane) scaffold and a protected amine functionality. The tert-butyl carbamate (Boc) group serves as a crucial protecting group for amines in multi-step organic synthesis, particularly in pharmaceutical development, allowing for selective reactions elsewhere in the molecule before being removed under mild acidic conditions . Compounds based on the bicyclo[2.2.1]heptane structure are of significant research interest due to their potential as conformational constraints in peptide mimetics and as core structures in medicinal chemistry. This specific structural motif is explored in the development of compounds for various therapeutic areas, as related bicyclo[2.2.1]heptanamine derivatives have been investigated for their biological activity and are featured in patents for pharmaceutical compositions . The primary amine on the ethyl chain provides a handle for further functionalization, enabling researchers to conjugate the rigid core to other molecular entities. This compound is intended for use as a building block in drug discovery, agrochemical research, and material science. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-[2-amino-1-(1-bicyclo[2.2.1]heptanyl)ethyl]carbamate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11(9-15)14-6-4-10(8-14)5-7-14/h10-11H,4-9,15H2,1-3H3,(H,16,17)

InChI Key

CVQOSWZNKRCBBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C12CCC(C1)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of 2-azabicyclo[2.2.1]heptan-4-amine, which is then protected with a tert-butyl carbamate group . The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-ButylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The bicyclic structure allows for unique interactions with these targets, potentially leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related analogs, highlighting key differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties Applications
tert-butyl N-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate (Target) Not Provided ~C₁₄H₂₅N₂O₂* ~253.3* Aminoethyl at position 1 Polar (amine), moderate logP* Intermediate for peptide coupling or drug synthesis
tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate 2305255-05-2 C₁₃H₂₁NO₃ 239.31 Formyl at position 1 XLogP3: 2.3 Aldehyde precursor for condensation or nucleophilic addition reactions
tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride 2227206-30-4 C₁₂H₂₁N₂O₂·HCl 273.77 Amino at position 4, hydrochloride High water solubility Pharmaceutical intermediate with enhanced bioavailability
tert-butyl N-{2-bromobicyclo[2.2.1]heptan-1-yl}carbamate 1934847-26-3 C₁₂H₂₀BrNO₂ 290.20 Bromo at position 2 High lipophilicity (Br substituent) Substrate for cross-coupling reactions (e.g., Suzuki)
N-(2-(Bicyclo[2.2.1]heptan-2-yl)ethyl)-4-(2-(N-methylsulfamoyl)phenyl)piperazine-1-carboxamide 2419378-00-8 C₂₃H₃₃N₅O₃S 467.61 Piperazine-sulfonamide complex Low logP (polar sulfonamide) Potential pharmacological activity (e.g., kinase inhibition)

*Estimated based on structural analysis due to lack of direct data.

Key Comparative Insights

Amino Group Positioning and Reactivity
  • The target compound contains an aminoethyl group at position 1 of the bicycloheptane, offering a flexible linker for conjugation or further functionalization (e.g., acylation). Its polarity likely results in moderate water solubility, intermediate between the bromo and hydrochloride analogs .
  • In contrast, tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride positions the amino group directly on the bicyclic scaffold (position 4), enhancing rigidity. The hydrochloride salt form significantly improves solubility, making it preferable for in vitro assays .
Solubility and Bioavailability
  • The hydrochloride salt (CAS 2227206-30-4) demonstrates superior aqueous solubility compared to the free base forms, critical for pharmacokinetic optimization in drug development .
  • The piperazine-sulfonamide derivative (CAS 2419378-00-8) combines polar sulfonamide and piperazine groups, likely targeting enzymes with charged active sites (e.g., carbonic anhydrase or kinase inhibitors) .

Research Findings and Implications

  • Synthetic Utility : The bicyclo[2.2.1]heptane core in these compounds provides steric hindrance and conformational stability, which can improve binding affinity in drug-receptor interactions .
  • Safety and Handling: While none of the cited studies address toxicity directly, the Boc-protected amines are generally stable under basic conditions but require acidic deprotection (e.g., TFA), necessitating controlled handling .
  • Regulatory Considerations : Analogs like the hydrochloride salt (CAS 2227206-30-4) are marketed under stringent quality controls (e.g., ECHEMI’s certification protocols), ensuring compliance with global regulatory standards .

Q & A

Q. Critical Parameters :

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during carbamate formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while dichloromethane improves solubility of intermediates .
  • Catalysts : Pd/C or Raney Ni for hydrogenation steps; yields drop below 60% without catalytic optimization .

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